Eusynstyelamide
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Overview
Description
Eusynstyelamide is a natural product found in Polyandrocarpa misakiensis and Eusynstyela latericius with data available.
Scientific Research Applications
1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Eusynstyelamides A-C, derived from the ascidian Eusynstyela latericius, have shown inhibitory activity against neuronal nitric oxide synthase (nNOS). This activity is significant as nNOS plays a critical role in various physiological and pathological processes in the nervous system (Tapiolas et al., 2009).
2. Antibacterial Activity
Compounds such as ent-eusynstyelamide B and eusynstyelamides D, E, and F, isolated from the Arctic bryozoan Tegella cf. spitzbergensis, have shown promising antibacterial activities. They are notably effective against Staphylococcus aureus, which is significant given the increasing resistance to conventional antibiotics (Tadesse et al., 2011).
3. Anti-Cancer Properties
Eusynstyelamide B (EB) has demonstrated cytotoxicity against MDA-MB-231 breast cancer cells and induced apoptosis. Its mechanism of action involves inhibiting cell growth and inducing a G2 cell cycle arrest, highlighting its potential as an anti-cancer agent (Libério et al., 2015).
4. Development of Synthetic Analogues
Synthetic cationic amphipathic barbiturates inspired by eusynstyelamides have been developed. These compounds demonstrated significant antibacterial efficacy against multi-resistant clinical isolates of bacteria, showcasing the potential of eusynstyelamide-inspired compounds in addressing antibiotic resistance (Paulsen et al., 2021).
properties
Product Name |
Eusynstyelamide |
---|---|
Molecular Formula |
C32H42Br2N10O5 |
Molecular Weight |
806.5 g/mol |
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-2-[(6-bromo-1H-indol-3-yl)methyl]-N,N'-bis[4-(diaminomethylideneamino)butyl]-2,4,4-trihydroxypentanediamide |
InChI |
InChI=1S/C32H42Br2N10O5/c33-19-5-7-21-18(16-43-24(21)13-19)15-31(47,27(45)39-9-1-3-11-41-29(35)36)26(23-17-44-25-14-20(34)6-8-22(23)25)32(48,49)28(46)40-10-2-4-12-42-30(37)38/h5-8,13-14,16-17,26,43-44,47-49H,1-4,9-12,15H2,(H,39,45)(H,40,46)(H4,35,36,41)(H4,37,38,42) |
InChI Key |
WZUZGLZZNWYREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(C3=CNC4=C3C=CC(=C4)Br)C(C(=O)NCCCCN=C(N)N)(O)O)(C(=O)NCCCCN=C(N)N)O |
synonyms |
eusynstyelamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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